molecular formula C8H14 B1297829 1-methyl-4-methylidenecyclohexane CAS No. 2808-80-2

1-methyl-4-methylidenecyclohexane

Cat. No.: B1297829
CAS No.: 2808-80-2
M. Wt: 110.2 g/mol
InChI Key: DRTOPLRMDZJIGV-UHFFFAOYSA-N
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Description

1-methyl-4-methylidenecyclohexane is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclohexane, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-4-methylidenecyclohexane can be synthesized through several methods. One common approach involves the Wittig reaction, where cyclohexanone is reacted with a phosphonium ylide to form the desired product . The reaction typically requires anhydrous conditions and the use of a strong base such as n-butyllithium.

Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-methylcyclohexanol. This process can be catalyzed by acidic conditions, leading to the formation of the methylene group on the cyclohexane ring .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4-methylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylene group to a methyl group, forming 1-methyl-4-methylcyclohexane.

    Substitution: The compound can undergo substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-methyl-4-methylcyclohexane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-methyl-4-methylidenecyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-methylidenecyclohexane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-methyl-4-methylidenecyclohexane is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTOPLRMDZJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334324
Record name 1-Methyl-4-methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2808-80-2
Record name 1-Methyl-4-methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-methyl-4-methylenecyclohexane in the synthesis of pravastatin?

A1: 1-Methyl-4-methylenecyclohexane serves as the starting material in the total synthesis of pravastatin. The researchers utilized a desymmetrization strategy, employing an asymmetric ene reaction on this compound to establish the initial chiral center. This step is crucial as it sets the stage for the subsequent diastereoselective steps that ultimately lead to the desired stereochemistry of pravastatin [].

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